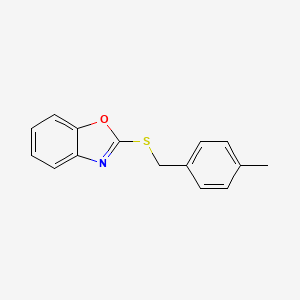

2-(4-Methylbenzylsulfanyl)benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-11-6-8-12(9-7-11)10-18-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDREDJNJAZMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methylbenzylsulfanyl Benzoxazole and Analogues

Established Synthetic Routes to 2-Substituted Benzoxazoles

The benzoxazole (B165842) scaffold is typically constructed from o-aminophenol precursors through various cyclization strategies. These methods range from classical condensation reactions to modern metal-catalyzed and transition-metal-free approaches, offering diverse options for chemists in terms of substrate scope, efficiency, and reaction conditions.

Condensation Reactions of o-Aminophenols with Carbonyl Compounds

The most traditional and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a suitable carbonyl-containing compound. This versatile strategy involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole ring. A variety of carbonyl compounds can be used, each with its own set of required conditions.

Commonly used carbonyl precursors include:

Aldehydes: React with o-aminophenols, often under oxidative conditions, to form 2-aryl or 2-alkylbenzoxazoles.

Carboxylic Acids: Direct condensation with o-aminophenol requires high temperatures or the presence of a dehydrating agent or catalyst. Microwave-assisted, solvent-free conditions have been developed for this transformation. jocpr.comnih.gov

Acyl Chlorides, Esters, and Amides: These activated carboxylic acid derivatives react more readily with o-aminophenols to form the benzoxazole ring system. jocpr.comresearchgate.net The use of tertiary amides in the presence of triflic anhydride (Tf₂O) represents a modern approach to this class of reaction. nih.gov

The choice of catalyst and reaction medium is crucial. Catalysts can range from Brønsted acids to Lewis acids and various heterogeneous catalysts. researchgate.net For instance, methanesulphonic acid has been shown to be a highly effective catalyst for the reaction between o-aminophenol and acid chlorides. jocpr.com

Metal-Catalyzed and Transition Metal-Free Approaches

In the quest for milder, more efficient, and selective synthetic routes, both metal-catalyzed and transition-metal-free methodologies have been extensively developed.

Metal-Catalyzed Approaches: Transition metals play a pivotal role in modern organic synthesis, and the formation of benzoxazoles is no exception. Catalysts based on copper, palladium, iron, nickel, and iridium have been successfully employed. researchgate.netorganic-chemistry.org These methods often involve C-H activation, cross-coupling reactions, or oxidative cyclization pathways, which can offer advantages over traditional condensation reactions, such as lower reaction temperatures and broader functional group tolerance.

For example, copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives. uobaghdad.edu.iq Another strategy involves the iron(III)-catalyzed bromination of N-arylbenzamides followed by a copper(I)-catalyzed O-cyclization. uobaghdad.edu.iq The use of recyclable nanocatalysts, such as copper(II) ferrite or titania-zirconia (TiO₂–ZrO₂), aligns with the principles of sustainable chemistry by allowing for easy catalyst recovery and reuse. researchgate.netuobaghdad.edu.iq

Interactive Table: Comparison of Catalytic Systems for Benzoxazole Synthesis

| Catalyst System | Precursors | Key Advantages | Reference |

|---|---|---|---|

| Cu₂O | o-Aminophenol, Aryl Aldehydes | High yield, mild room temperature conditions | humanjournals.com |

| TiO₂–ZrO₂ | o-Aminophenol, Aromatic Aldehydes | Green catalyst, short reaction time (15-25 min) | researchgate.net |

| Palladium-supported Nanocatalyst | o-Aminophenol, Aldehydes | Good to excellent yields, catalyst reusability | researchgate.net |

| Copper(II) oxide nanoparticles | o-Bromoaryl derivatives | Ligand-free, recyclable heterogeneous catalyst | uobaghdad.edu.iq |

Transition Metal-Free Approaches: Concerns over the cost and potential toxicity of residual metals in pharmaceutical compounds have driven the development of transition-metal-free synthetic routes. These methods often rely on the use of unique reagents or organocatalysts to promote the cyclization.

A notable example is the use of imidazolium chloride as a promoter for the synthesis of 2-substituted benzoxazoles from o-aminophenols and DMF derivatives, providing a simple and economical metal-free alternative. researchgate.net Another approach utilizes triflic anhydride (Tf₂O) and 2-fluoropyridine to activate tertiary amides for reaction with o-aminophenols, proceeding through a cascade of activation, nucleophilic addition, and cyclization. nih.gov Elemental sulfur has also been employed to promote oxidative coupling reactions leading to the benzoxazole core. nih.gov

Targeted Synthesis of 2-(4-Methylbenzylsulfanyl)benzoxazole

While general methods provide the foundation, the specific synthesis of this compound requires a targeted approach. A direct synthesis for this exact molecule is not prominently featured in the literature; however, a highly plausible and efficient route can be designed based on the well-established chemistry of 2-mercaptobenzoxazole.

Retrosynthetic Analysis Incorporating Benzylsulfanyl Introduction

A logical retrosynthetic analysis for this compound involves disconnecting the carbon-sulfur bond of the benzylsulfanyl group. This disconnection points to two key precursors:

Benzoxazole-2-thiol (2-Mercaptobenzoxazole)

4-Methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide)

This strategy simplifies the synthesis into two main stages: first, the formation of the benzoxazole-2-thiol core, and second, the S-alkylation with the appropriate benzyl (B1604629) halide. Benzoxazole-2-thiol itself is readily synthesized from the reaction of 2-aminophenol with carbon disulfide, often in the presence of a base like potassium hydroxide. researchgate.net This retrosynthetic pathway is synthetically advantageous as it utilizes common and readily available starting materials.

Optimization of Reaction Conditions and Reagents for High Yield and Purity

The key step in the proposed synthesis is the S-alkylation of benzoxazole-2-thiol. To achieve high yield and purity of the final product, this compound, careful optimization of reaction parameters is essential.

Key Parameters for Optimization:

Base: The choice of base is critical for the deprotonation of the thiol to form the more nucleophilic thiolate anion. Common bases for this transformation include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH). The strength and solubility of the base can significantly impact reaction rate and yield.

Solvent: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents like acetone, dimethylformamide (DMF), or tetrahydrofuran (THF) are often effective for S-alkylation reactions. mdpi.comsid.ir

Temperature: Many S-alkylation reactions can proceed efficiently at room temperature, although gentle heating may be required to increase the reaction rate, depending on the reactivity of the specific alkyl halide used.

Reaction Time: The reaction progress should be monitored (e.g., by Thin Layer Chromatography) to determine the optimal time for completion, avoiding the formation of potential by-products from prolonged reaction times.

Interactive Table: Potential Conditions for S-Alkylation of Benzoxazole-2-thiol

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) | Triethylamine (Et₃N) | Sodium Hydride (NaH) |

| Solvent | Acetone | Ethanol | Tetrahydrofuran (THF) |

| Temperature | Room Temperature | Reflux | 0 °C to Room Temperature |

| Typical Reaction Time | 5-10 hours | 6-8 hours | 2-4 hours |

Green Chemistry Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. The S-alkylation step is particularly amenable to greener modifications.

One of the most effective green strategies is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. Water has been successfully used as a medium for the S-alkylation of various thiols, including heterocyclic thiols. researchgate.netchemijournal.com Performing the reaction of benzoxazole-2-thiol with 4-methylbenzyl halide in water, using a base like K₂CO₃ or Et₃N, would represent a significant green improvement. researchgate.net This approach offers advantages such as low cost, non-flammability, and simplified product workup, often involving simple filtration. chemijournal.com

Further green enhancements could include:

Solvent-Free Conditions: Where feasible, conducting the reaction without a solvent, potentially with microwave or ultrasound assistance, can minimize waste. rasayanjournal.co.in

Catalyst Reusability: If a phase-transfer catalyst is used to facilitate the reaction in a biphasic system, choosing a recyclable catalyst would be beneficial.

Energy Efficiency: Using energy-efficient methods like microwave irradiation can dramatically shorten reaction times compared to conventional heating, thereby reducing energy consumption.

By incorporating these green methodologies, the synthesis of this compound can be made more sustainable and environmentally responsible.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, utilizing microwave irradiation to heat reactions directly and efficiently. eurekaselect.com This technique dramatically reduces reaction times, often from hours to minutes, while improving product yields and purity. univ.kiev.ua The synthesis of benzoxazole derivatives is particularly amenable to this method. eurekaselect.comresearchgate.net For instance, the condensation of 2-aminophenols with various aldehydes or carboxylic acids to form the benzoxazole core can be achieved rapidly under microwave irradiation. scienceandtechnology.com.vnmdpi.com

This methodology can be effectively applied to the synthesis of this compound. The reaction involves the S-alkylation of 2-mercaptobenzoxazole with 4-methylbenzyl chloride or bromide. Under microwave irradiation, this reaction can be carried out in the presence of a base, often under solvent-free conditions, to afford the desired product with high efficiency. scienceandtechnology.com.vn The rapid and uniform heating provided by microwaves accelerates the rate of nucleophilic substitution, leading to shorter reaction times and cleaner product formation compared to conventional refluxing methods. eurekaselect.com The synthesis of related sulfur-containing heterocycles, such as acetamide moieties of 1,2,4-triazole, has been achieved in as little as 31-68 seconds using microwave assistance. nih.gov

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-4-methylphenol + Aromatic Aldehydes | Iodine / K₂CO₃ | Microwave, Solvent-free | 67-90% | scienceandtechnology.com.vn |

| 2-Aminophenols + Benzaldehydes | [CholineCl][oxalic acid] (DES) | Microwave, 120°C, 15 min | Good to Excellent | mdpi.com |

| 2-Aminophenols + Aldehydes | PIFA | Microwave, One-pot | Good to Excellent | researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. nih.govmdpi.com The formation, growth, and implosion of bubbles in the reaction liquid create localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov This green chemistry tool has been successfully used for the synthesis of various heterocyclic compounds, including 2-arylbenzimidazoles and other benzazole derivatives, offering reduced reaction times and high yields compared to conventional methods. univ.kiev.uanih.gov

For the synthesis of this compound, ultrasonic irradiation can be applied to the reaction of 2-mercaptobenzoxazole with 4-methylbenzyl halide. The reaction is typically performed in a suitable solvent with a base. The ultrasonic waves facilitate efficient mixing and activation of the reactants, leading to a significant reduction in reaction time—often from several hours under conventional conditions to just a couple of hours or less. nih.gov This method avoids the need for high temperatures, making it an energy-efficient and mild alternative for synthesizing the target compound and its analogues. researchgate.net

| Target Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Azetidin-2-one derivatives | Conventional (Reflux) | 8–10 h | Good | nih.gov |

| Ultrasound | ~2 h | Excellent | ||

| 1,2,4-Triazole derivatives | Conventional | 10–36 h | Moderate | mdpi.com |

| Ultrasound | 39–80 min | 65–80% |

Mechanochemical Syntheses

Mechanochemistry, which involves conducting reactions in the solid state via grinding or milling, represents a sustainable and solvent-free approach to chemical synthesis. taltech.ee By avoiding bulk solvents, this method minimizes waste and simplifies product work-up. The energy input through mechanical force initiates chemical reactions between solid reactants.

The synthesis of derivatives of 2-(benzylsulfanyl)benzoxazole is highly amenable to this technique. Research has demonstrated the successful solvent-free synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives by simply grinding the reactants in an agate mortar and pestle at room temperature. amazonaws.com This precedent strongly suggests that this compound can be synthesized efficiently by the mechanochemical reaction of solid 2-mercaptobenzoxazole with 4-methylbenzyl halide in the presence of a solid base like potassium carbonate. This approach offers a simple, cost-effective, and environmentally friendly route to the target compound. amazonaws.com

Solvent-Free and Catalytic Systems

Solvent-free synthesis, often combined with catalysis and energy sources like microwaves, aligns with the core principles of green chemistry. These systems reduce environmental impact and can lead to improved reaction efficiency. ajchem-a.com Various catalysts have been developed for the synthesis of the benzoxazole core under solvent-free conditions, including reusable magnetic nanocatalysts (Fe3O4@SiO2-SO3H) and simple reagents like iodine. scienceandtechnology.com.vnajchem-a.com

The synthesis of this compound from 2-mercaptobenzoxazole and 4-methylbenzyl halide is well-suited for such systems. The reaction can be performed by heating the neat reactants in the presence of a catalyst or simply a base, often under microwave irradiation to accelerate the process. scienceandtechnology.com.vn A key example is the solvent-free synthesis of related 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives, which proceeds efficiently by grinding the reactants at room temperature without any solvent. amazonaws.com This demonstrates that the S-alkylation reaction on the 2-mercaptobenzoxazole scaffold can be achieved under clean, solvent-free conditions, providing a sustainable pathway to the desired products. amazonaws.comajchem-a.com

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies involve the systematic synthesis of analogues with modifications on both the benzoxazole ring and the benzylsulfanyl moiety to explore how these changes affect its pharmacological profile. researchgate.net

Modifications on the Benzoxazole Ring System

The biological activity of benzoxazole derivatives is highly sensitive to the nature and position of substituents on the fused benzene (B151609) ring. mdpi.com Positions C-5 and C-6 are commonly targeted for modification to enhance potency and modulate physicochemical properties. nih.gov

The synthesis of such analogues begins with appropriately substituted 2-aminophenols. For example, 5-chloro-2-aminophenol or 4-methyl-2-aminophenol can be used as starting materials. google.com These precursors are first cyclized to form the corresponding substituted 2-mercaptobenzoxazoles. Subsequently, these intermediates are alkylated with 4-methylbenzyl halide to yield a series of analogues where the benzylsulfanyl moiety is kept constant while the substitution pattern on the benzoxazole core is varied. The synthesis of a 5-methyl substituted analogue has been reported, illustrating the feasibility of this approach. amazonaws.com This strategy allows for a systematic investigation of the electronic and steric effects of substituents on the benzoxazole ring. mdpi.comnih.gov

| Position on Benzoxazole Ring | Example Substituent | Starting Material |

|---|---|---|

| 5-position | Methyl (-CH₃) | 2-Amino-4-methylphenol |

| 5-position | Chloro (-Cl) | 2-Amino-4-chlorophenol |

| 5-position | Bromo (-Br) | 2-Amino-4-bromophenol |

| 6-position | Chloro (-Cl) | 2-Amino-5-chlorophenol |

Diversification of the Benzylsulfanyl Moiety

Diversification of the substituent at the 2-position of the benzoxazole ring is a critical strategy for SAR exploration. researchgate.netnih.gov In the context of this compound, this involves modifying the benzylsulfanyl portion of the molecule. This is achieved by reacting the parent 2-mercaptobenzoxazole with a library of different substituted benzyl halides.

For example, benzyl bromides or chlorides with electron-donating groups (e.g., methoxy (B1213986), ethyl), electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl, nitro), or various positional isomers (ortho, meta, para) can be used. This approach allows for the systematic probing of how hydrophobicity, electronic properties, and steric bulk of the benzyl group influence biological activity. nih.gov SAR studies on related benzylsulfanyl imidazoles have shown that such modifications are crucial for optimizing inhibitory actions. nih.gov By creating a diverse library of analogues, researchers can identify the key structural features of the benzylsulfanyl group that are essential for the desired therapeutic effect.

Introduction of Bridging Elements and Linkers

A common strategy for creating bis-benzoxazole derivatives involves the use of a central aromatic ring as the bridging element. For instance, the synthesis of 2,5-bis(benzoxazole-2-yl)benzene-1,4-diol derivatives has been developed. This approach allows for the construction of a rigid, planar system where two benzoxazole moieties are linked through a hydroquinone core. An improved synthetic route has been devised to make these compounds more accessible for studies, such as their application as zinc sensors rsc.org.

In a similar vein, various bisbenzoxazole derivatives have been designed and synthesized to evaluate their antiproliferative and antimicrobial activities. These syntheses often involve the condensation of two equivalents of a substituted 2-aminophenol with a dicarboxylic acid or its derivative, which acts as the bridging unit. The nature of this linker can be varied to modulate the distance and relative orientation of the two benzoxazole rings tandfonline.com. The general synthetic approach is depicted in the reaction scheme below.

Reaction Scheme for the Synthesis of Bis-benzoxazole Derivatives

Researchers have also developed efficient synthetic routes for bis[2-(2'-hydroxyphenyl)benzoxazole] (bis(HBO)) derivatives. A convergent synthetic strategy has been employed, which involves the preparation of two key fragments that are then coupled together. This method has been shown to be effective for creating complex molecules with potential applications in bioimaging nih.gov.

Another approach to introducing linkers involves the synthesis of benzoxazole-benzamide conjugates. In one study, a 2-thioacetamido linker was used to connect the benzoxazole core to a benzamide moiety. This was achieved through a multi-step synthesis starting from the corresponding 2-aminophenol to create a 2-mercaptobenzoxazole intermediate. This intermediate was then further functionalized to introduce the thioacetamido linker and finally coupled with a substituted benzoic acid nih.gov.

The following table summarizes various linker types and the corresponding synthetic methods used to introduce them between benzoxazole or other heterocyclic units.

| Linker/Bridging Element Type | Synthetic Methodology | Starting Materials | Resulting Compound Class |

| Benzene-1,4-diol | Condensation | 2-aminophenol derivatives, Terephthalic acid derivatives | Bis(benzoxazole-2-yl)benzene-1,4-diols |

| Dicarboxylic Acids | Condensation | Substituted 2-aminophenols, Dicarboxylic acids | Bis-benzoxazoles |

| 2-Thioacetamido | Multi-step synthesis involving nucleophilic substitution | 2-Mercaptobenzoxazoles, Chloroacetamide derivatives | Benzoxazole-Benzamide conjugates |

| Thiazolidine | Multi-component reaction | 2-Cynomethyl benzoxazole, Isothiocyanates, 1,2-dichloroethane | Benzoxazole-linked thiazolidines |

This table provides a summary of different strategies for incorporating bridging elements and linkers into benzoxazole-containing molecules.

Furthermore, a one-pot synthesis for unsymmetrical bis-heterocycles has been developed, where benzoxazole, benzimidazole (B57391), or benzothiazole moieties are linked to a thiazolidine ring. This method utilizes a multi-component reaction, showcasing a versatile approach to creating complex molecules with diverse heterocyclic systems connected by a specific linker acs.org. The flexibility of these synthetic strategies allows for the generation of a wide array of molecules with tailored properties, which is of significant interest in materials science and medicinal chemistry.

Biological Activity Profiling and Preclinical Potential of 2 4 Methylbenzylsulfanyl Benzoxazole

In Vitro Pharmacological Assessment

The evaluation of 2-(4-Methylbenzylsulfanyl)benzoxazole's biological activity is primarily based on in vitro studies of the 2-(benzylsulfanyl)benzoxazole chemical family. These investigations provide a foundational understanding of its potential antimicrobial and antiproliferative properties.

Antimicrobial Activity Studies

The benzoxazole (B165842) nucleus is a key feature in many compounds developed for their antimicrobial properties. nih.govresearchgate.netmdpi.com Derivatives are frequently screened against a wide range of bacterial and fungal pathogens to determine their spectrum of activity and potential therapeutic applications. arabjchem.orgresearchgate.net

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Research into benzoxazole derivatives consistently demonstrates a pattern of antibacterial activity that is more pronounced against Gram-positive bacteria than Gram-negative strains. nih.gov Studies on various benzoxazole compounds have shown considerable growth inhibition of Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis. nih.govias.ac.inktu.edu In contrast, Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, often exhibit greater resistance, requiring higher concentrations of the compounds for inhibition. nih.gov

For instance, certain benzoxazole derivatives have shown inhibitory activity against S. aureus with Minimum Inhibitory Concentrations (MIC) as low as 4 to 8 µg/mL. researchgate.net However, the same class of compounds may require concentrations of 200 µg/mL or higher to inhibit Gram-negative bacteria. nih.gov This differential activity is a common characteristic of this chemical family. A series of benzoxazole-appended 1,2,3-triazoles also reflected moderate to good activity against both Gram-positive and Gram-negative bacteria. ias.ac.in

Table 1: Representative Antibacterial Activity of Benzoxazole Derivatives

| Bacterial Strain | Type | General Efficacy | Representative MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Susceptible | 4 - 50 researchgate.netnih.gov |

| Bacillus subtilis | Gram-Positive | Susceptible | Data often grouped with Gram-positives ias.ac.inktu.edu |

| Escherichia coli | Gram-Negative | Often Resistant | ≥200 nih.gov |

Antifungal Efficacy Against Relevant Pathogens

The antifungal potential of the benzoxazole scaffold is well-documented, with many derivatives showing efficacy against clinically relevant fungal pathogens. researchgate.netmdpi.com In vitro studies have frequently evaluated these compounds against species such as Candida albicans and Aspergillus niger. arabjchem.orgresearchgate.net

The antifungal data for some derivatives reveal moderate activity, with MIC values often reported in the range of 64 µg/mL for both C. albicans and A. niger. researchgate.net The mechanism of action for some benzoxazole derivatives against Candida species has been linked to the disruption of membrane transport processes and the inhibition of mitochondrial respiration. nih.gov Research has also shown that some compounds in this class exhibit antifungal activity comparable to commercially available azole drugs by interacting with ergosterol, a key component of the fungal cell membrane. nih.gov

Antimycobacterial Activity Investigations

The most specific and detailed research pertaining to the this compound structure is in the area of antimycobacterial activity. A comprehensive quantitative structure-activity relationship (QSAR) study analyzed a large set of 1160 Minimum Inhibitory Concentration (MIC) values for 2-(substituted benzyl)sulfanyl benzoxazoles and related heterocycles against various mycobacterial strains. nih.gov The strains tested included Mycobacterium tuberculosis, M. kansasii, and M. avium. nih.gov

These studies found that the antimycobacterial activity of 2-(benzylsulfanyl)benzoxazole derivatives is significantly influenced by the nature of the substituents on the benzyl (B1604629) ring. nih.govnih.gov Key findings from the QSAR analysis indicate that derivatives with high polarizability, low lipophilicity, and electron-withdrawing substituents tend to possess the highest antimycobacterial activity. nih.gov While the 4-methyl group of this compound is electron-donating, the overarching finding is that the 2-(benzylsulfanyl)benzoxazole scaffold is a promising template for antituberculosis agents. nih.gov In general, dinitro-substituted derivatives were identified as the most potent compounds in these studies, exhibiting significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) for Antimycobacterial Activity of 2-(Benzylsulfanyl)benzoxazole Derivatives nih.gov

| Factor | Impact on Activity | Observation |

|---|---|---|

| Lipophilicity (log P) | Negative Correlation | Increased lipophilicity generally leads to decreased activity. |

| Polarizability | Positive Correlation | Derivatives with high polarizability show higher activity. |

| Electronic Effects | Electron-withdrawing groups favored | Substituents like -NO₂ and -CSNH₂ enhance activity. |

| Steric Effects | Not Statistically Significant | The ortho effect was not found to be an important factor. |

Antiviral Activity (e.g., Anti-HIV-1)

While the broader benzoxazole scaffold is recognized as a pharmacophore with diverse biological effects, including antiviral properties, specific research on the anti-HIV-1 activity of this compound is not prominent in the available literature. nih.govmdpi.com Studies have reported that certain 2(3H)-benzoxazolone derivatives possess anti-HIV activity. mdpi.comktu.edu However, much of the research on antiviral heterocycles has focused on the related benzimidazole (B57391) core. nih.govresearchgate.net Benzimidazole derivatives have been evaluated against a wide range of RNA and DNA viruses, with some compounds showing potent activity against Respiratory Syncytial Virus (RSV) and Bovine Viral Diarrhoea Virus (BVDV). nih.gov Although this highlights the potential of related heterocyclic systems, direct evidence for the antiviral efficacy of 2-(benzylsulfanyl)benzoxazole derivatives is limited.

Antiproliferative and Cytotoxic Effects Against Cancer Cell Lines

The benzoxazole core is a key structural motif in the development of new anticancer agents. nih.gov Numerous studies have synthesized and screened various benzoxazole derivatives for their antiproliferative and cytotoxic effects against a wide panel of human cancer cell lines. nih.govmdpi.comresearchgate.net While specific data for this compound is not detailed, the extensive research on its structural analogs provides a strong indication of the scaffold's potential in this area.

Benzoxazole derivatives have demonstrated cytotoxic activity against breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), lung cancer (A549), and prostate cancer (PC-3) cell lines. nih.govmdpi.com For example, some novel benzoxazole derivatives have shown potent growth inhibitory activities against HepG2 and MCF-7 cell lines, with IC₅₀ values in the micromolar range. nih.gov The mechanisms often involve the induction of apoptosis and cell cycle arrest. researchgate.net The general cytotoxic potential of this class of compounds makes this compound a molecule of interest for further investigation in cancer research.

Table 3: Representative Cytotoxic Activity of Benzoxazole Derivatives Against Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | General Activity Profile |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Many derivatives show significant antiproliferative effects. nih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | A common target for screening benzoxazole cytotoxicity. researchgate.net |

| HepG2 | Hepatocellular Carcinoma | Potent inhibition observed with some derivatives. nih.gov |

| A549 | Lung Carcinoma | Variable cytotoxic effects reported. mdpi.com |

| PC-3 | Prostate Adenocarcinoma | A target for evaluating the anticancer potential of this scaffold. mdpi.com |

| HeLa | Cervical Cancer | Some related benzazole derivatives were found to be moderately cytotoxic. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Staphylococcus aureus |

| Bacillus subtilis |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Klebsiella pneumoniae |

| Candida albicans |

| Aspergillus niger |

| Mycobacterium tuberculosis |

| Mycobacterium kansasii |

| Mycobacterium avium |

| Respiratory Syncytial Virus (RSV) |

| Bovine Viral Diarrhoea Virus (BVDV) |

| Ciprofloxacin |

Anti-Inflammatory and Immunomodulatory Potentials

The benzoxazole scaffold is a core component of numerous compounds investigated for anti-inflammatory properties. nih.govnih.govresearchgate.net A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often achieve their therapeutic effects by inhibiting COX-2, while their adverse gastrointestinal effects are linked to the inhibition of the COX-1 isoform. nih.govbenthamdirect.com Studies on various 2-substituted benzoxazole derivatives confirm their potential as selective COX-2 inhibitors, suggesting they could serve as a basis for developing anti-inflammatory agents with a better safety profile. nih.govnih.govresearchgate.net

Enzyme Inhibition Assays and Molecular Target Identification

The 2-substituted benzoxazole scaffold has been shown to interact with and inhibit a diverse range of enzymes, making it a "privileged structure" in medicinal chemistry. nih.gov The specific molecular targets identified for various analogues provide a roadmap for assessing the enzymatic inhibition profile of this compound.

Key enzymatic targets for this chemical class include:

Cyclooxygenase (COX): Numerous 2-substituted benzoxazoles have been evaluated for their ability to inhibit COX-1 and COX-2. Several compounds have demonstrated potent and selective inhibition of COX-2, a primary target for anti-inflammatory drugs. nih.govbioworld.com

Carbonic Anhydrases (CAs): Structurally related 2-mercaptobenzoxazoles have shown effective inhibition of human carbonic anhydrase isoforms, notably hCA II and the tumor-associated hCA XII, through a distinct binding mechanism. rsc.org

DNA Topoisomerases: Certain benzoxazole derivatives act as inhibitors of eukaryotic DNA topoisomerase I and II, enzymes critical for DNA replication and transcription. nih.gov For example, 2-(p-chlorobenzyl)benzoxazole, a structural relative of the target compound, was identified as a DNA topoisomerase I poison. nih.gov

Monoamine Oxidases (MAOs): Derivatives of 2-methylbenzo[d]oxazole have been documented as potent inhibitors of both MAO-A and MAO-B, enzymes that metabolize neurotransmitters and are targets for treating neurodegenerative and neuropsychiatric disorders. researchgate.net

Other Enzymes: The benzoxazole core is also found in inhibitors of DNA gyrase, an essential bacterial enzyme, highlighting its potential for antimicrobial applications. nih.gov

The table below summarizes the enzyme inhibition data for several representative 2-substituted benzoxazole analogues.

| Compound Class/Analogue | Target Enzyme | Activity (IC₅₀ / Kᵢ) | Source |

| 2-(2-Arylphenyl)benzoxazoles | COX-2 | Potent and selective inhibition | nih.gov |

| Antipyrine-linked heterocycles | COX-2 | 53.76 - 69.79 nM (IC₅₀) | bioworld.com |

| 2-Mercaptobenzoxazole | Carbonic Anhydrase II (hCA II) | 0.97 µM (Kᵢ) | rsc.org |

| 2-Mercaptobenzoxazole | Carbonic Anhydrase XII (hCA XII) | 1.9 µM (Kᵢ) | rsc.org |

| 2-(p-Nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 µM (IC₅₀) | nih.gov |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 µM (IC₅₀) | nih.gov |

| 2-Methylbenzo[d]oxazole derivatives | MAO-B | 0.0023 - 0.0033 µM (IC₅₀) | researchgate.net |

These findings strongly suggest that this compound warrants investigation as an inhibitor of these and other related enzymes.

Receptor Binding and Modulation Studies

While the inhibition of enzymes is a well-documented mechanism of action for the benzoxazole class, specific studies detailing the binding and modulation of cell surface or nuclear receptors by this compound are not described in the surveyed scientific literature. The primary focus of research for this chemical family has been on its role as enzyme inhibitors. rsc.orgnih.govresearchgate.netnih.gov Future research would be necessary to explore potential interactions with other target classes, such as G-protein coupled receptors or nuclear receptors, to fully elucidate the compound's pharmacological profile.

Preclinical In Vivo Evaluation (Excluding Human Clinical Trials)

Preclinical in vivo studies are essential to confirm the therapeutic potential of a compound. For the 2-substituted benzoxazole class, these studies have primarily focused on anti-inflammatory efficacy.

Efficacy Assessment in Relevant Animal Models

The most common preclinical model used to evaluate the anti-inflammatory activity of benzoxazole derivatives is the carrageenan-induced paw edema model in rats. researchgate.netnih.govnih.gov In this model, injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

Studies on various 2-substituted benzoxazoles have demonstrated significant anti-inflammatory potential in this model. nih.govbioworld.com For example, certain 2-(2-arylphenyl)benzoxazole derivatives showed in vivo anti-inflammatory potency comparable or superior to clinically used drugs like diclofenac (B195802) and celecoxib. nih.gov Pretreatment with novel COX-2 inhibitors containing other heterocyclic systems also led to a marked reduction in paw swelling. bioworld.com These results indicate that if this compound possesses the predicted COX-2 inhibitory activity, it would be expected to show efficacy in similar animal models of inflammation.

The table below presents representative in vivo anti-inflammatory data for compounds from the benzoxazole class.

| Compound/Analogue | Animal Model | Dose | % Inhibition of Edema | Source |

| 2-(2-Arylphenyl)benzoxazole (3g) | Carrageenan-induced rat paw edema | 50 mg/kg | Comparable to celecoxib | nih.gov |

| 2-(2-Arylphenyl)benzoxazole (3n) | Carrageenan-induced rat paw edema | 50 mg/kg | Comparable to celecoxib | nih.gov |

| 2-(2-Arylphenyl)benzoxazole (3o) | Carrageenan-induced rat paw edema | 50 mg/kg | Better than celecoxib | nih.gov |

| Novel COX-2 Inhibitors [I] & [II] | Carrageenan-induced rat paw edema | 10 mg/kg | Marked reduction in swelling | bioworld.com |

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Preclinical Species

Specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not available in the reviewed literature. PK/PD studies are crucial to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which determines its bioavailability and dosing regimen.

Research on the structurally related benzimidazole class of compounds indicates that they are often subject to first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites. ibmc.msk.runih.gov Many benzimidazole derivatives exhibit low absolute oral bioavailability and are characterized by complex, multi-compartment pharmacokinetic models. ibmc.msk.runih.gov These are critical factors that would need to be experimentally determined for this compound to assess its potential as a therapeutic agent.

Dose-Response Characterization in Preclinical Systems

Establishing a dose-response relationship is a fundamental aspect of preclinical evaluation. This involves testing a compound at multiple concentrations or doses to observe how its effect changes. In the context of in vivo anti-inflammatory studies, researchers have evaluated 2-substituted benzoxazole analogues at different doses to characterize their potency. For instance, the anti-inflammatory effects of 2-(2-arylphenyl)benzoxazoles were assessed at two different doses to confirm their activity profile against standard drugs. nih.gov A thorough preclinical assessment of this compound would require similar dose-ranging studies to determine its effective dose range and maximal efficacy in relevant animal models.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

The biological activity of benzoxazole derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial for understanding how the molecular framework of a compound like this compound influences its biological effects. These studies help in identifying the key structural components responsible for efficacy and provide a rationale for designing more potent and selective analogues.

The molecule this compound is built upon a benzoxazole scaffold, a heterocyclic ring system recognized as a significant pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netresearchgate.net The key structural determinants for the biological activity of this class of compounds include:

The Benzoxazole Core: This fused heterocyclic system is a planar, aromatic, and lipophilic structure. It is considered a crucial element for the pharmacological activities of these derivatives. esisresearch.org The oxygen and nitrogen heteroatoms within the oxazole (B20620) ring can serve as hydrogen bond acceptors, potentially interacting with polar regions of biological targets like enzymes or receptors. researchgate.net

The Linker at Position 2: The compound features a thiomethylene (-S-CH2-) bridge connecting the benzoxazole ring to the benzyl group. The nature of this linker is critical. For instance, studies on some series of 2-substituted benzoxazoles have indicated that the presence of a methylene (B1212753) bridge at this position can decrease cytotoxic activity against cancer cells and reduce inhibitory effects on DNA topoisomerases. nih.gov Conversely, other research has shown that a thiomethylene bridge can enhance antifungal activity. esisresearch.org

The type, position, and electronic nature of substituents on the benzoxazole and the phenyl rings are known to profoundly modulate biological activity. researchgate.netnih.gov

Substituents on the Phenyl Ring: The 4-methyl group on the benzyl ring is an electron-donating group. The electronic properties of substituents on the phenyl ring can be pivotal. For example, in some series of 2-arylbenzoxazoles, the presence of electron-withdrawing groups like chlorine or nitro at the para-position was found to enhance anti-proliferative activity. researchgate.net In other studies, derivatives with electron-donating methoxy (B1213986) groups exhibited higher activity. nih.govmdpi.com This highlights that the optimal electronic nature of the substituent is often target-dependent.

Substituents on the Benzoxazole Ring: While the parent compound is unsubstituted on the benzoxazole nucleus, SAR studies on related compounds reveal the importance of this region. The introduction of electron-withdrawing groups such as chlorine or a nitro group at position 5 of the benzoxazole ring has been shown to increase potency against the fungus Candida albicans. esisresearch.org

Systematic modifications of the benzoxazole scaffold have provided insights into the correlation between specific structural changes and biological outcomes. The efficacy of a compound can be significantly altered by modifying the linker at position 2 or by changing the substitution pattern on the peripheral rings.

| Structural Modification (Compared to a Base Scaffold) | Observed Effect on Biological Activity | Example Compound Series | Reference |

|---|---|---|---|

| Introduction of a methylene (-CH2-) bridge at position 2 | Decreased cytotoxic activity and DNA topoisomerase inhibition | (5 or 6)-amino-2-(substituted benzyl) benzoxazoles | nih.gov |

| Introduction of a thiomethylene (-S-CH2-) bridge at position 2 | Enhanced antifungal activity against C. albicans | 2,5-disubstituted benzoxazoles | esisresearch.org |

| Addition of an electron-withdrawing group (e.g., -Cl, -NO2) to the benzoxazole ring (position 5) | Increased antifungal activity | 2,5,6-trisubstituted benzoxazoles | esisresearch.org |

| Addition of a methoxy group (-OCH3) to the phenyl ring | Generally higher antiproliferative activity compared to unsubstituted analogues | 2-(3,4-disubstituted phenyl)benzoxazoles | mdpi.com |

| Replacement of oxazole ring with a thiazole (B1198619) ring | Improved potency against Staphylococcus aureus | Multisubstituted benzazoles | esisresearch.org |

Mechanistic Studies of this compound Action

Understanding the mechanism of action is fundamental to characterizing the preclinical potential of a compound. For benzoxazole derivatives, research points towards multiple potential mechanisms, often involving interactions with key cellular components.

Based on studies of analogous compounds, the biological activity of this compound could be mediated through several cellular targets and pathways:

Enzyme Inhibition: Benzoxazole derivatives are known to inhibit various enzymes.

DNA Topoisomerases: These enzymes are critical for DNA replication and transcription. Some 2-substituted benzoxazoles have been identified as inhibitors of DNA topoisomerase I. esisresearch.org However, it is noteworthy that derivatives with a methylene bridge at position 2 showed reduced inhibitory activity against topoisomerases. nih.gov

Kinases: Protein kinases are key regulators of cellular signaling pathways. Certain benzoxazole derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.govresearchgate.net

DNA Interaction: Besides enzyme inhibition, direct interaction with DNA is a recognized mechanism for some benzoxazoles. mdpi.com Studies have shown that these compounds can bind to DNA, potentially through intercalation between base pairs. researchgate.net This interaction can disrupt DNA processes and lead to cellular apoptosis.

Molecular modeling and biophysical studies on related compounds provide a framework for understanding the potential binding modes of this compound.

Interactions with DNA: For benzoxazoles that target DNA, molecular docking and dynamics simulations suggest that the planar benzazole ring can act as an intercalator, inserting itself into the DNA helix. researchgate.net These interactions are often stabilized by π-stacking forces between the aromatic system of the compound and the DNA base pairs. researchgate.net

Interactions with Proteins: When the target is a protein enzyme, the binding is typically characterized by a combination of forces.

Hydrophobic Interactions: The lipophilic benzoxazole and 4-methylbenzyl groups are likely to engage in hydrophobic interactions within the binding pockets of protein targets. nih.gov For example, studies on the binding of drugs to serum albumin have shown that hydrophobic forces involving aromatic residues like tryptophan play a crucial role. nih.gov

Hydrogen Bonding: The nitrogen and oxygen atoms of the benzoxazole ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the active site of an enzyme. researchgate.net

Computational and Theoretical Investigations of 2 4 Methylbenzylsulfanyl Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. nih.gov These methods are used to model the molecular structure in its ground state and predict various electronic and reactivity parameters. nih.govnih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to understanding charge transfer within the molecule. nih.govirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.govirjweb.com For benzoxazole (B165842) and related heterocyclic derivatives, DFT calculations are commonly used to determine these energy levels and predict reactivity. ejosat.com.tr

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net MEP maps use a color scale where red typically indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential. nih.gov For benzoxazole derivatives, MEP analysis can reveal that negative potentials are often localized over electronegative atoms like nitrogen and oxygen, highlighting them as potential sites for hydrogen bonding. rsc.org

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Significance in Drug Design |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; important for interactions with electron-deficient sites in a receptor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; crucial for interactions with electron-rich sites. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. Smaller gaps often correlate with higher reactivity. irjweb.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions like hydrogen bonds. nih.govresearchgate.net |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the dynamic nature of molecules.

Conformational Analysis: This process involves identifying the stable low-energy conformations of a molecule. Due to the rotatable bonds in the benzyl (B1604629) and sulfanyl (B85325) groups of 2-(4-Methylbenzylsulfanyl)benzoxazole, the molecule can adopt various shapes. Understanding the preferred conformation is essential as it dictates how the molecule fits into a biological target's binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the movement of atoms and molecules over time. pensoft.net For a potential drug candidate, MD simulations are used to assess the stability of the ligand-protein complex. nih.govresearchgate.net By simulating the complex in a physiological environment (e.g., in water), researchers can observe how the ligand interacts with the protein, the stability of these interactions, and any conformational changes in either the ligand or the protein. nih.gov These simulations are crucial for validating docking results and ensuring that the predicted binding mode is stable over time. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method is fundamental in structure-based drug design for screening virtual libraries and understanding binding mechanisms.

Molecular docking simulations calculate a "docking score," which estimates the binding affinity between the ligand and the target protein. researchgate.net A lower, more negative score generally indicates a stronger predicted binding affinity. researchgate.net Studies on various benzoxazole derivatives have identified several potential biological targets. For instance, different derivatives have been docked against targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), p38α MAP kinase, DNA gyrase, and the main protease of COVID-19, highlighting the scaffold's broad therapeutic potential. nih.govnih.govresearchgate.netnih.gov

The analysis of the docked pose reveals key molecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity, often involving the nitrogen and oxygen atoms of the benzoxazole ring. pensoft.netnih.gov

Hydrophobic Interactions: The aromatic rings (benzoxazole and methylbenzyl) can engage in favorable interactions with nonpolar residues in the binding pocket.

π-π Stacking: Interactions between the aromatic systems of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. pensoft.net

Table 2: Potential Biological Targets for Benzoxazole Derivatives Identified Through Molecular Docking

| Biological Target | Therapeutic Area | Key Interacting Residues (Examples from studies) | Reference |

|---|---|---|---|

| VEGFR-2 | Cancer | Leu35, Val43, Lys63, Asp191 | nih.gov |

| p38α MAP Kinase | Inflammation | MET 109 (hinge region) | nih.gov |

| DNA Gyrase | Antibacterial | Not specified in abstract | researchgate.net |

| COVID-19 Main Protease | Antiviral | Not specified in abstract | nih.gov |

| Lipid Transfer Protein Sec14p | Antifungal | Not specified in abstract | mdpi.com |

The insights gained from computational studies form the basis for rational drug design. By understanding how a molecule like this compound or its analogs bind to a target, chemists can propose structural modifications to enhance desired properties. nih.gov For example, if docking studies reveal an unoccupied hydrophobic pocket near the 4-methyl group, a larger substituent might be proposed to improve binding affinity. semanticscholar.org Similarly, if a hydrogen bond donor is needed in a specific region, a functional group could be added to the benzoxazole core. This iterative process of computational prediction followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery, saving significant time and resources. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsdronline.com

For a class of compounds like benzoxazole derivatives, a QSAR model is built using a "training set" of molecules with known activities (e.g., IC₅₀ values). nih.gov The model correlates molecular descriptors (numerical representations of chemical properties) with the observed activity. Once a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized compounds. ijpsdronline.com

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods generate 3D contour maps that visualize the regions where certain properties are favorable or unfavorable for activity:

Steric Maps: Indicate where bulky groups increase or decrease activity.

Electrostatic Maps: Show where positive or negative charges are beneficial.

Hydrophobic Maps: Highlight regions where hydrophobic character is favored.

Studies on benzoxazole derivatives have used CoMFA and CoMSIA to build predictive models for anticancer activity against various cell lines. nih.gov The resulting contour maps provide a clear roadmap for designing more potent inhibitors by guiding substitutions on the molecular scaffold. nih.gov

Table 3: Common QSAR Model Validation Parameters

| Parameter | Description | Significance |

|---|---|---|

| r² (or R²) | Coefficient of determination for the training set. | Measures how well the model fits the training data. A value closer to 1.0 indicates a better fit. |

| q² (or Rcv²) | Cross-validated correlation coefficient. | A measure of the model's internal predictive ability. A q² > 0.5 is generally considered good. nih.gov |

| pred_r² (or Rpred²) | Predictive correlation coefficient for an external test set. | Measures the model's ability to predict the activity of compounds not used in its construction. This is a key indicator of a model's real-world utility. nih.gov |

Development of Predictive Models for Biological Activities

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, forms a cornerstone of modern drug discovery. For benzoxazole derivatives, numerous QSAR models have been developed to correlate their structural features with observed biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netesisresearch.org These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural attributes.

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. nih.govrsc.orgtandfonline.com For a series of benzoxazole derivatives acting as anticancer agents, 3D-QSAR models have been generated that show good predictive power. nih.gov For instance, models developed for VEGFR-2 inhibitors among benzoxazole derivatives have yielded high correlation coefficients, indicating a strong relationship between the computed molecular fields and the experimental inhibitory activities. nih.govrsc.org

The development of such a model for this compound would involve aligning it with a dataset of structurally similar compounds with known activities. The steric and electrostatic fields around the molecules would then be calculated and subjected to partial least squares (PLS) analysis to derive a predictive equation. nih.gov The robustness of these models is typically validated through cross-validation and by predicting the activity of a test set of compounds. tandfonline.comresearchgate.net

Table 1: Representative Statistical Parameters from 3D-QSAR Studies on Benzoxazole Derivatives

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r² pred (Predictive r²) | Reference |

|---|---|---|---|---|---|

| CoMFA | TTR amyloidogenesis inhibitors | 0.431 | 0.877 | Not Reported | researchgate.net |

| CoMSIA | TTR amyloidogenesis inhibitors | 0.447 | 0.836 | Not Reported | researchgate.net |

| CoMFA | Anti-inflammatory (COX-2) | 0.753 | 0.975 | 0.788 | tandfonline.com |

| CoMSIA | Anti-inflammatory (COX-2) | 0.646 | 0.983 | 0.663 | tandfonline.com |

| CoMFA | Anticancer (VEGFR-2) | 0.509 | Not Reported | 0.5128 | nih.govrsc.org |

This table is illustrative and based on data for various benzoxazole derivatives, not specifically this compound.

Identification of Descriptors Correlated with Enhanced Activity

A key outcome of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity of a compound series. These descriptors can be topological, electronic, or steric in nature and provide valuable insights for lead optimization.

For antimicrobial benzoxazole derivatives, topological parameters such as Kier's molecular connectivity indices (¹χ, ¹χv) and other topological indices have been shown to be highly relevant for their activity. researchgate.net These descriptors encode information about the size, shape, and degree of branching of a molecule. 2D-QSAR analyses have also highlighted the importance of substituent effects, such as the electronic properties of groups attached to the benzoxazole core. esisresearch.org

In 3D-QSAR studies, the generated contour maps visually represent the regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.govrsc.org For example, CoMFA contour maps might indicate that bulky substituents in a particular region are favorable for activity (steric effects), while CoMSIA maps can highlight the importance of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. tandfonline.comresearchgate.net For this compound, the 4-methylbenzyl group would be a key determinant of its steric and hydrophobic properties, which would be critical descriptors in any predictive model.

Table 2: Key Molecular Descriptors in Benzoxazole QSAR Studies

| Descriptor Type | Specific Descriptor Examples | Associated Biological Activity | Reference |

|---|---|---|---|

| Topological | Kier's molecular connectivity indices (¹χ, ¹χv), Topological indices (R) | Antimicrobial | researchgate.net |

| 3D Field | Steric Fields, Electrostatic Fields | Anticancer, Anti-inflammatory | nih.govtandfonline.com |

This table summarizes common descriptors for the benzoxazole class.

Cheminformatics and Virtual Screening Applications

Cheminformatics tools and virtual screening methodologies are instrumental in the early phases of drug discovery, enabling the identification of promising new chemical entities from large compound libraries.

Database Screening for Novel Benzoxazole Chemotypes

Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based approach, a pharmacophore model is constructed based on the key features of known active compounds. nih.govscirp.org This model, which defines the essential 3D arrangement of features like hydrogen bond acceptors, donors, and hydrophobic regions, is then used to search chemical databases for molecules that fit the pharmacophore. scirp.org

Structure-based virtual screening, or molecular docking, involves simulating the binding of potential ligands to the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.govpnrjournal.com For benzoxazole derivatives, which are known to inhibit a variety of enzymes like VEGFR-2 and DNA gyrase, docking studies can predict the binding orientation and affinity of novel compounds. researchgate.netnih.gov This approach allows for the identification of novel benzoxazole chemotypes that are predicted to have high binding affinity for a target of interest. For this compound, a virtual screening campaign could be designed to find other compounds that mimic its predicted binding mode to a specific target.

In Silico ADME Prediction (excluding human-specific clinical data)

The success of a drug candidate is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these properties at an early stage, helping to filter out compounds that are likely to fail later in development due to poor pharmacokinetics. pnrjournal.comnih.gov

For benzoxazole derivatives, a range of ADME parameters are typically calculated. These include predictions of properties like aqueous solubility, blood-brain barrier penetration, and adherence to established drug-likeness rules such as Lipinski's Rule of Five. researchgate.netpnrjournal.com Studies on various benzoxazole series have shown that these compounds generally exhibit favorable predicted ADME profiles, with many adhering to Lipinski's rules and showing good potential for oral bioavailability. researchgate.netbenthamdirect.comnih.gov For this compound, computational models would be used to estimate these critical pharmacokinetic parameters.

Table 3: Predicted ADME Properties for a Representative Set of Benzoxazole Derivatives

| Compound Class | Predicted Property | Typical Predicted Value/Outcome | Reference |

|---|---|---|---|

| Antimicrobial Benzoxazoles | Lipinski's Rule of Five | Most compounds show 0 or 1 violation | researchgate.net |

| Antimicrobial Benzoxazoles | GI Absorption | High | pnrjournal.com |

| Anticancer Benzoxazoles | Drug-likeness | Permissible range for all calculated properties | nih.gov |

This table reflects general findings for benzoxazole derivatives and is not specific to this compound.

Emerging Applications and Future Research Directions for 2 4 Methylbenzylsulfanyl Benzoxazole

Applications Beyond Traditional Pharmaceutical Research

The versatile benzoxazole (B165842) ring system is a key structural motif in many compounds with applications extending beyond medicine into materials science and agriculture. periodikos.com.brmdpi.com

Benzoxazole derivatives are renowned for their promising photoluminescent properties, making them valuable in the development of advanced materials. periodikos.com.br These compounds often exhibit intense fluorescence and large Stokes shifts, which are desirable characteristics for various optical applications. periodikos.com.brnih.gov

Fluorescent Probes: The inherent fluorescence of the benzoxazole core allows for its use in creating chemosensors and biological probes. mdpi.com For instance, certain benzoxazole derivatives have been designed as fluorescent probes for detecting metal ions like Zn²⁺ and Cd²⁺. Others have shown potential as sensitive and safer alternatives to commonly used DNA probes, exhibiting enhanced fluorescence upon binding to nucleic acids. periodikos.com.brperiodikos.com.br The fluorescence of these compounds can be environment-dependent, a property that is highly valuable for sensing applications. periodikos.com.br

Optoelectronic Materials: The π-conjugated system of benzoxazole derivatives makes them suitable for use in optoelectronic devices. mdpi.comresearchgate.net They have been investigated as components in organic light-emitting diodes (OLEDs) and solar cells. mdpi.commdpi.com Theoretical studies on benzoxazole derivatives with donor-π-acceptor architectures have shown their potential for outstanding nonlinear optical (NLO) responses, which are crucial for advanced photonic materials. mdpi.com Boron complexes incorporating benzoxazole units are also being explored for their applications in light-emitting materials and stimuli-responsive sensors. nih.gov A novel benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), has demonstrated exceptional properties for optoelectronics, including high quantum yield and excellent optical waveguide performance, making it ideal for flexible electronic devices. researchgate.net

Polymers and Dyes: Benzoxazole-based compounds are utilized as fluorescent brighteners, also known as optical whitening agents, in the polymer and textile industries. researchgate.net They are added to materials like polyester fibers to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, making the material appear whiter and brighter. researchgate.net Their stability and compatibility make them suitable for high-temperature processing of polymers.

Table 1: Photophysical Properties of Selected Benzoxazole Derivatives

| Compound/Class | Application | Key Photophysical Properties |

|---|---|---|

| 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) | Optoelectronics, Flexible Devices | High quantum yield (72.26%), significant piezochromic shift (477 to 545 nm), low optical waveguide loss (0.38 dB/cm). researchgate.net |

| Carbazole-based Benzoxazoles | Sensors | Piezo-fluorochromism (blue to blue-green emission under mechanical force), response to acidic vapors. rsc.org |

| Benzoxazolyl-imidazole Conjugates | Solid-State Lighting | Aggregation-induced emission (AIE) with enhanced fluorescence in the solid state compared to in solution. nih.gov |

| General 2-Aryl Benzoxazoles | Fluorescent Probes | Environment-dependent fluorescence, enhanced emission upon binding to targets like DNA. periodikos.com.br |

Agrochemicals (e.g., Herbicides, Pesticides)

The benzoxazole scaffold is an important structural feature in the discovery of new agricultural chemicals due to its broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. mdpi.comnih.govnih.gov The stability and ease of modification of the benzoxazole ring allow for the development of novel compounds to address challenges like pest resistance. mdpi.com

Herbicides: Certain benzoxazole derivatives have been identified as potent herbicidal agents. jst.go.jp For example, compounds like fenoxaprop-p-ethyl, which contains a benzoxazole moiety, function by inhibiting acetyl-coenzyme A carboxylase in plants, which disrupts fatty acid synthesis and leads to plant death. mdpi.com Research into new benzoxazole-based compounds continues to yield candidates with significant phytotoxic activity. mdpi.comresearchgate.net

Pesticides (Insecticides and Fungicides): The benzoxazole structure is present in insecticides such as oxazosulfyl, which is used to control rice pests. mdpi.com Additionally, numerous benzoxazole derivatives have demonstrated significant fungicidal activity against various plant pathogens. mdpi.comnih.gov For instance, one study highlighted a derivative with an EC₅₀ value of 0.3 mg/L against Alternaria brassicae, far superior to the commercial agent carbendazim. nih.gov The development of new benzoxazole compounds is a promising strategy for managing fungal diseases in crops. mdpi.com

Table 2: Agrochemical Activity of Representative Benzoxazole Derivatives

| Compound/Class | Activity Type | Target Organism/Mechanism |

|---|---|---|

| Oxazosulfyl | Insecticide | Rice pests. mdpi.com |

| Fenoxaprop-p-ethyl | Herbicide | Acetyl-coenzyme A carboxylase inhibitor, controls grassy weeds. mdpi.com |

| 2-Pyridyl Benzothiazoles/Benzoxazoles | Herbicide/Insecticide | General herbicidal activity; some derivatives show activity against Panonycus citri (citrus red mite). jst.go.jp |

| Amide Derivatives of Benzoxazole | Fungicide | Showed inhibitory rates up to 76.4% against Mycosphaerella melonis. mdpi.com |

Integration with Advanced Chemical Technologies

The potential of 2-(4-Methylbenzylsulfanyl)benzoxazole and related compounds can be significantly enhanced by integrating them with modern chemical technologies, from advanced delivery systems to rapid screening methods.

Nanotechnology offers revolutionary approaches for drug and chemical delivery by improving solubility, stability, and targeted action. nih.govmdpi.com For a compound like this compound, nanotechnology-based delivery systems could conceptually enhance its efficacy in potential applications. Encapsulating active compounds in nanosystems can facilitate targeted transport, reduce side effects, and enable controlled release. mdpi.com

Various nanocarriers could be employed:

Polymeric Nanoparticles: These systems can encapsulate hydrophobic compounds, improving their dispersion in aqueous environments and protecting them from degradation. nih.govmdpi.com

Lipid-Based Nanocarriers (e.g., Liposomes): These are versatile carriers for delivering a wide range of molecules. mdpi.com

Metal-Organic Frameworks (MOFs): These materials have tunable porosity and a high surface area, making them promising candidates for controlled-release applications. acs.org

In an agrochemical context, nano-delivery systems could improve the targeted application of a pesticide or herbicide, reducing the total amount of chemical needed and minimizing environmental impact. In materials science, embedding fluorescent benzoxazoles into nanoparticles could create highly sensitive and stable probes for bioimaging or diagnostics. dovepress.com

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of thousands to millions of compounds to identify those with desired activity. mdpi.com This technology is crucial for exploring the vast chemical space of benzoxazole derivatives.

Instead of traditional, slow synthesis and testing, HTS platforms can efficiently screen libraries of compounds for specific properties. mdpi.com For instance, a library containing this compound and its analogues could be rapidly screened for:

Biological Activity: Identifying new herbicidal, insecticidal, or fungicidal leads by testing against various plant species, insects, or fungal strains. mdpi.comnih.gov

Material Properties: Screening for compounds with specific fluorescence spectra, quantum yields, or responses to stimuli (e.g., pH, metal ions, mechanical stress) to discover novel sensors, dyes, or optoelectronic materials. rsc.orgresearchgate.net

The integration of automated synthesis with HTS further accelerates the discovery process, enabling the on-the-fly creation and screening of novel compounds. mdpi.com

Challenges and Opportunities in this compound Research

The benzoxazole scaffold represents a "privileged structure" in chemistry, yet significant challenges and opportunities remain in the research and development of specific derivatives like this compound. consensus.appnih.gov

Challenges:

Specificity and Off-Target Effects: In both agrochemical and materials applications, achieving high specificity is critical. For agrochemicals, this means targeting the pest or weed without harming beneficial organisms or the crop itself. For fluorescent probes, it involves selective binding to the target analyte without interference from other molecules.

Resistance: In agriculture, the development of resistance by pests and weeds to existing chemicals is a major hurdle, necessitating the discovery of compounds with novel mechanisms of action. mdpi.com

Synthesis and Scalability: While many synthetic routes to benzoxazoles exist, developing environmentally friendly ("green"), efficient, and scalable methods remains an ongoing challenge. mdpi.commdpi.com

Lack of Specific Data: A significant challenge for lesser-known compounds like this compound is the absence of dedicated research, making it difficult to predict its specific properties and potential without direct experimental investigation.

Opportunities:

Rational Design: The extensive existing knowledge of the structure-activity relationships (SAR) of benzoxazole derivatives provides a strong foundation for the rational design of new molecules. nih.govmdpi.com By modifying substituents at key positions on the benzoxazole ring, researchers can tune the compound's properties for specific applications. ijrrjournal.comtandfonline.com

Novel Mechanisms of Action: The chemical diversity of benzoxazole derivatives offers the potential to discover compounds that operate via new biological or physical mechanisms, which is particularly valuable for overcoming resistance in agrochemicals. mdpi.comresearchgate.net

Interdisciplinary Applications: The dual potential of benzoxazoles in both materials science and life sciences creates opportunities for synergistic research. For example, a fluorescent benzoxazole-based pesticide could potentially be used to study its own uptake and distribution within a plant or pest.

Advanced Technologies: Leveraging cutting-edge technologies like HTS and nanotechnology can overcome traditional research bottlenecks, accelerating the discovery and development of new benzoxazole-based products. mdpi.commdpi.com

Future research should focus on the direct synthesis and evaluation of this compound to characterize its unique properties and validate the potential applications inferred from the broader family of benzoxazole compounds.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed research focusing specifically on the chemical compound this compound is exceptionally limited. While the broader class of benzoxazole derivatives has been the subject of extensive investigation for a wide range of potential therapeutic applications, this particular substituted molecule does not appear to be a primary focus of current published studies.

The benzoxazole scaffold, a heterocyclic ring system, is a well-recognized pharmacophore in medicinal chemistry, with various derivatives showing promise in areas such as antimicrobial, anticancer, and anti-inflammatory research. mdpi.comnih.gov The functionalization of the benzoxazole core at the 2-position, as seen in the requested compound, is a common strategy for modulating biological activity. nih.gov

However, the specific combination of a 4-methylbenzylsulfanyl group at this position does not feature prominently in the available scientific literature. Consequently, a detailed discussion on its emerging applications, future research directions, synthetic scale-up, economic feasibility, and preclinical efficacy optimization, as requested, cannot be constructed based on current public knowledge.